molecular formula C12H18BrN3O B10946481 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide

Cat. No.: B10946481
M. Wt: 300.19 g/mol
InChI Key: HTTLJINATJXXPD-UHFFFAOYSA-N
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Description

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOPENTYLPROPANAMIDE is a synthetic organic compound characterized by the presence of a bromo-substituted pyrazole ring and a cyclopentyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOPENTYLPROPANAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-bromo-3-methyl-1H-pyrazole ring. This can be achieved through the reaction of 4-bromo-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Propanamide Group: The next step involves the introduction of the propanamide group to the pyrazole ring. This is typically done through an amide coupling reaction using reagents such as carbodiimides or other coupling agents.

    Cyclopentyl Group Introduction: Finally, the cyclopentyl group is introduced to the propanamide backbone through a substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOPENTYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromo group in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium azide, potassium cyanide; conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromo group.

Scientific Research Applications

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOPENTYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOPENTYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid: A related compound with a similar pyrazole ring structure but different functional groups.

    3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)pyridazine: Another similar compound with a pyrazole ring and additional nitrogen atoms in the ring structure.

Uniqueness

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOPENTYLPROPANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H18BrN3O

Molecular Weight

300.19 g/mol

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)-N-cyclopentylpropanamide

InChI

InChI=1S/C12H18BrN3O/c1-9-11(13)8-16(15-9)7-6-12(17)14-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,14,17)

InChI Key

HTTLJINATJXXPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CCC(=O)NC2CCCC2

Origin of Product

United States

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